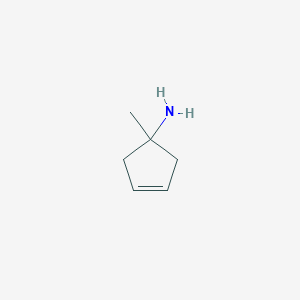

1-Methylcyclopent-3-en-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11N |

|---|---|

Molecular Weight |

97.16 g/mol |

IUPAC Name |

1-methylcyclopent-3-en-1-amine |

InChI |

InChI=1S/C6H11N/c1-6(7)4-2-3-5-6/h2-3H,4-5,7H2,1H3 |

InChI Key |

ZPMRKSUZGGSTQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC=CC1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methylcyclopent 3 En 1 Amine and Its Analogues

Stereoselective Synthesis Routes to 1-Methylcyclopent-3-en-1-amine Isomers

The synthesis of specific stereoisomers of this compound is crucial for its application in pharmaceuticals and materials science. Both enantioselective and diastereoselective approaches have been explored to achieve high levels of stereocontrol.

Enantioselective Approaches for Chiral this compound

The creation of chiral this compound with a high degree of enantiopurity often involves the use of chiral catalysts or auxiliaries. One prominent method is the asymmetric amination of a suitable precursor. For instance, the catalytic asymmetric allylic amination of a cyclopentene (B43876) substrate can be employed.

A representative enantioselective synthesis could involve the use of a palladium catalyst with a chiral phosphoramidite (B1245037) ligand. These ligands are known to induce high enantioselectivity in a variety of allylic substitution reactions.

Table 1: Representative Enantioselective Synthesis of this compound

| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | (S)-Ph-BPE | THF | 0 | 85 | 92 |

| 2 | (R,R)-Trost Ligand | CH2Cl2 | -20 | 90 | 95 |

Diastereoselective Synthesis of this compound Derivatives

When a substrate already contains a stereocenter, the introduction of the amine group can be directed to form a specific diastereomer. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis. For instance, the reduction of a chiral imine derived from 1-methylcyclopent-3-en-1-one can lead to the formation of diastereomerically enriched products. The choice of reducing agent can significantly influence the diastereomeric ratio.

Another strategy involves the intramolecular Mizoroki−Heck annulation from a chiral precursor, which has been shown to produce spiroindolines with high diastereoselectivity. diva-portal.org This methodology could be adapted for the synthesis of complex derivatives of this compound. diva-portal.org

Total Synthesis Strategies Utilizing this compound as a Key Intermediate or Precursor

The unique structural features of this compound make it a valuable building block in the total synthesis of complex natural products and pharmaceutical agents. Its constrained cyclic framework and the presence of a reactive amino group and a double bond allow for a variety of subsequent transformations.

While specific examples of total syntheses starting directly from this compound are not extensively documented in the provided search results, related structures such as N-methylspiroindolines have been synthesized using precursors derived from Vince lactam, highlighting the utility of such cyclopentenyl moieties in complex molecule synthesis. diva-portal.org The stereoselective synthesis of these complex molecules often relies on controlling the stereochemistry of key intermediates, a role that enantiopure this compound could fulfill.

Green Chemistry Principles and Sustainable Synthesis of this compound

The development of environmentally benign synthetic methods is a major focus of modern chemistry. The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Biocatalytic Approaches for Enantiopure this compound Analogues

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiopure amines. Enzymes such as transaminases can catalyze the asymmetric amination of ketones with high enantioselectivity under mild reaction conditions. rsc.org

A potential biocatalytic route to (R)- or (S)-1-Methylcyclopent-3-en-1-amine could involve the use of an amine transaminase (ATA) with 1-methylcyclopent-3-en-1-one as the substrate and an amine donor like isopropylamine. The choice of a specific ATA, either (R)-selective or (S)-selective, would determine the chirality of the final product. These enzymatic reactions are typically performed in aqueous media, avoiding the need for hazardous organic solvents. nih.gov

Table 2: Hypothetical Biocatalytic Synthesis of Enantiopure this compound Analogues

| Entry | Enzyme | Amine Donor | Conversion (%) | ee (%) |

|---|---|---|---|---|

| 1 | (R)-ATA-117 | Isopropylamine | >99 | >99 |

| 2 | (S)-ATA-256 | Alanine | 95 | 98 |

This table illustrates the potential of biocatalysis based on known enzyme performance with analogous substrates.

The use of whole-cell biocatalysts, where the enzyme is expressed in a microorganism like E. coli, can further enhance the sustainability of the process by simplifying enzyme production and purification. rsc.org

Solvent-Free and Atom-Economical Synthesis Methods

Solvent-free reactions, often conducted under neat conditions or using mechanochemistry (ball-milling), can significantly reduce the environmental impact of a synthesis. While specific solvent-free methods for this compound are not detailed in the search results, the principles can be applied. For example, a direct amination of 1-methylcyclopent-3-en-1-ol could potentially be achieved under solvent-free conditions using a solid acid catalyst.

Atom economy is another key principle of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. Reactions like catalytic hydrogenative amination of 1-methylcyclopent-3-en-1-one are highly atom-economical as they only produce water as a byproduct.

Reductive Amination Strategies for this compound Precursors

Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds. wikipedia.orglibretexts.org For the synthesis of this compound, the logical precursor is 1-methylcyclopent-3-en-1-one. The general strategy involves the reaction of this ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds in two main steps:

Imine Formation: The carbonyl group of the ketone reacts with a primary or secondary amine under weakly acidic conditions to form a hemiaminal, which then dehydrates to form an imine (for primary amines) or an enamine (for secondary amines). The equilibrium of this reaction is typically driven forward by the removal of water. wikipedia.org

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) being particularly useful as it is selective for the imine over the ketone starting material. masterorganicchemistry.comyoutube.com Other common reducing agents include sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another viable method for the reduction step in a one-pot reaction. wikipedia.org For substituted cyclopentanones, ruthenium-based catalysts have also shown high efficacy in reductive amination, providing good yields of the corresponding cyclopentylamines. researchgate.net While direct examples for 1-methylcyclopent-3-en-1-one are not prevalent in the literature, the reductive amination of similar cyclic ketones, such as 2-methylcyclopentanone, has been successfully demonstrated with a range of aryl amines using chiral palladium catalysts, yielding chiral aminocyclopentane derivatives with good to excellent enantiomeric excesses. rsc.org

| Precursor | Amine Source | Reducing Agent/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Ketone/Aldehyde | Primary/Secondary Amine | NaBH3CN | Selectively reduces imines in the presence of carbonyls. | masterorganicchemistry.comyoutube.com |

| Ketone/Aldehyde | Primary/Secondary Amine | Catalytic Hydrogenation (Pt, Pd, Ni) | One-pot reaction. | wikipedia.org |

| Cyclopentanone | Ammonia | Ru/Nb2O5 | High yield of cyclopentylamine. | researchgate.net |

| 2-Methylcyclopentanone | Aryl Amines | Chiral Palladium Catalyst | Produces chiral aminocyclopentane derivatives with high enantioselectivity. | rsc.org |

Ring-Closing Metathesis in the Synthesis of the Cyclopentene Scaffold of this compound

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic olefins, including the cyclopentene ring system. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular metathesis of a diene, catalyzed by transition metal complexes, most notably those based on ruthenium, such as the Grubbs and Hoveyda-Grubbs catalysts. wikipedia.orgnih.gov The reaction is driven by the formation of a stable cyclic alkene and the release of a small, volatile alkene, typically ethylene. wikipedia.orgorganic-chemistry.org

The general mechanism, widely accepted as the Chauvin mechanism, involves the formation of a metal-alkylidene species that undergoes a [2+2] cycloaddition with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.org Subsequent cycloreversion can either regenerate the starting materials or produce a new metal-alkylidene and the desired cycloalkene. organic-chemistry.org

The synthesis of five-membered rings via RCM is generally efficient. wikipedia.orgnih.gov The functional group tolerance of modern ruthenium catalysts allows for the presence of various substituents, making it a suitable method for creating precursors to complex molecules. wikipedia.orgorganic-chemistry.org For the synthesis of the this compound scaffold, a suitably substituted diene precursor would be required. The versatility of RCM allows for the synthesis of a wide array of substituted cyclopentenes. semanticscholar.orgnih.gov

| Catalyst Type | Key Characteristics | Typical Ring Sizes Formed | Reference |

|---|---|---|---|

| Grubbs' Catalysts (1st and 2nd Generation) | High functional group tolerance, widely used for various ring sizes. | 5-30 membered rings. | wikipedia.orgorganic-chemistry.org |

| Hoveyda-Grubbs Catalysts | Often more stable and can be recycled. | Wide range, similar to Grubbs' catalysts. | nih.gov |

| Ruthenium-based catalysts | Used in tandem RCM and cycloisomerization reactions. | Formation of bicyclic conjugated dienes. | rsc.org |

Catalytic Approaches for Carbon-Nitrogen Bond Formation in this compound Synthesis

The formation of the carbon-nitrogen bond at the allylic position is a critical step in the synthesis of this compound. Palladium-catalyzed allylic amination is a prominent method for achieving this transformation. rsc.orgorganic-chemistry.org This reaction typically involves the reaction of an allylic substrate, such as an allyl acetate (B1210297) or carbamate, with an amine in the presence of a palladium catalyst.

The catalytic cycle generally begins with the coordination of the palladium(0) catalyst to the double bond of the allylic substrate, followed by oxidative addition to form a π-allyl palladium(II) complex. rsc.org This intermediate is then susceptible to nucleophilic attack by the amine, which, after reductive elimination, regenerates the palladium(0) catalyst and yields the allylic amine product. organic-chemistry.org

A variety of amines, including primary and secondary aliphatic and aromatic amines, can be used as nucleophiles in this reaction. organic-chemistry.org The regioselectivity and stereoselectivity of the amination can often be controlled by the choice of ligands on the palladium catalyst. organic-chemistry.org For instance, palladium nanoparticles generated in situ have been shown to be efficient catalysts for the highly regio- and stereoselective allylation of various amines with allyl acetates. organic-chemistry.org

Furthermore, methods for the direct C-N bond cleavage of allylic amines have been developed, allowing for amine exchange reactions or cross-coupling with other nucleophiles. rsc.org Activation of the C-N bond can be facilitated by Lewis acids or even protic solvents like methanol. rsc.orgacs.orgresearchgate.net

| Catalyst System | Substrate | Amine Source | Key Features | Reference |

|---|---|---|---|---|

| Pd(PPh3)4 | Allylic Amines | Other Amines | Amine exchange via C-N bond activation. | rsc.org |

| In situ generated Pd nanoparticles | Allyl Acetates | Aliphatic and Aromatic Amines | Highly regio- and stereoselective; ligandless conditions. | organic-chemistry.org |

| Palladium(0) complex with TRIP | Secondary Allylamines | Aldehydes (as enolates) | α-allylation of aldehydes via C-N bond activation. | rsc.org |

| Palladium Catalyst | Allylic Carbamates | Saturated and Aromatic Heterocycles | Decarboxylative allylic amination. | researchgate.net |

Elucidation of Reactivity Profiles and Reaction Mechanisms of 1 Methylcyclopent 3 En 1 Amine

Electrophilic Reactions of the Cyclopentene (B43876) Moiety in 1-Methylcyclopent-3-en-1-amine

The carbon-carbon double bond in the cyclopentene ring serves as a site for various electrophilic reactions, including additions and cycloadditions. These transformations allow for the functionalization of the carbocyclic core of the molecule.

Addition Reactions to the Double Bond

The double bond in this compound can undergo electrophilic addition reactions with various reagents, such as hydrogen halides (HX) and water. The regioselectivity of these additions is governed by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrically substituted alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide or hydroxyl group attaches to the carbon with more alkyl substituents. acs.orgwikipedia.orgorganic-chemistry.org This preference is due to the formation of the more stable carbocation intermediate during the reaction mechanism. acs.orgwikipedia.org

In the case of this compound, the double bond is symmetrically substituted with respect to the number of hydrogens on the vinyl carbons. However, the presence of the C1-methyl and C1-amino groups influences the stability of the potential carbocation intermediates. Protonation of the double bond can lead to two possible secondary carbocation intermediates. The relative stability of these intermediates and, consequently, the product distribution will be influenced by the electronic effects of the substituents on the ring. The reaction proceeds in a stepwise manner, initiated by the electrophilic attack of H+ on the double bond, followed by the nucleophilic attack of the counter-ion (e.g., Br-) on the resulting carbocation. nih.gov

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent | Predicted Major Product(s) | Reaction Type |

| HBr | 3-Bromo-1-methylcyclopentan-1-amine and 4-Bromo-1-methylcyclopentan-1-amine | Electrophilic Addition |

| H₂O (acid-catalyzed) | 3-Hydroxy-1-methylcyclopentan-1-amine and 4-Hydroxy-1-methylcyclopentan-1-amine | Electrophilic Addition (Hydration) |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The cyclopentene double bond can participate in cycloaddition reactions to form bicyclic structures. One notable example is the [3+2] cycloaddition. While direct examples with this compound are not prevalent in the literature, analogous reactions with similar cyclic amines suggest potential pathways. For instance, azomethine ylides, which can be formed from the condensation of amines with aldehydes, are known to undergo [3+2] dipolar cycloadditions with electron-deficient alkenes. enamine.net In a hypothetical scenario, if the amine of this compound were to be transformed into a reactive intermediate, it could potentially undergo an intramolecular [3+2] cycloaddition with the cyclopentene double bond, although this would be a more complex, multi-step process.

A more direct cycloaddition is the reaction of the cyclopentene double bond with carbenes to form cyclopropane (B1198618) rings. researchgate.net This reaction, known as cyclopropanation, typically proceeds in a concerted fashion, where the carbene adds across the double bond in a single step. The stereochemistry of the starting alkene is retained in the product. For example, reaction with dichlorocarbene (B158193) (:CCl₂), generated from chloroform (B151607) and a strong base, would be expected to yield a dichlorocyclopropane adduct fused to the cyclopentane (B165970) ring. researchgate.net

Nucleophilic Reactivity of the Amine Nitrogen Center in this compound

The lone pair of electrons on the nitrogen atom of the primary amine group in this compound imparts nucleophilic character to the molecule. This allows it to react with a variety of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation and Alkylation Reactions

Primary amines readily undergo acylation with acylating agents such as acid chlorides and acid anhydrides to form amides. This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acylating agent. The reaction is generally high-yielding and proceeds under mild conditions.

Alkylation of primary amines with alkyl halides is also possible but can be more difficult to control than acylation. The initial alkylation produces a secondary amine, which is often more nucleophilic than the starting primary amine. This can lead to subsequent alkylations, resulting in the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. researchgate.net This "runaway" reaction often leads to a mixture of products, making it a less synthetically desirable method for selective mono-alkylation unless specific conditions or reagents are employed to mitigate over-alkylation. researchgate.net

Table 2: Representative Nucleophilic Reactions of the Amine Group

| Reagent Type | Specific Reagent Example | Product Type |

| Acylating Agent | Acetyl Chloride | N-(1-methylcyclopent-3-en-1-yl)acetamide |

| Alkylating Agent | Methyl Iodide | N,1-Dimethylcyclopent-3-en-1-amine, N,N,1-Trimethylcyclopent-3-en-1-aminium iodide |

Condensation Reactions

Primary amines, including this compound, undergo condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). nih.gov This reaction is typically catalyzed by a weak acid and involves the nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate. nih.govresearchgate.net Subsequent dehydration of the hemiaminal, driven by the removal of water, leads to the formation of the C=N double bond of the imine. nih.govresearchgate.net The use of a weak acid is crucial, as a strong acid would protonate the amine, rendering it non-nucleophilic. researchgate.net

Intramolecular Rearrangement Reactions Involving this compound Scaffolds

The allylic nature of the amine in this compound opens up the possibility for various intramolecular rearrangement reactions, which are powerful transformations for constructing complex molecular architectures. While specific examples involving the exact this compound scaffold are not extensively documented, the principles of allylic amine rearrangements can be applied.

One such class of reactions is the sigmatropic rearrangement. For instance, the enamine.netnih.gov-sigmatropic rearrangement of allylic sulfimides, which can be generated from the corresponding allylic amine, is a known process for the synthesis of enantioenriched allylic amines. nih.gov This involves the formation of a sulfur-based intermediate that rearranges to form a new carbon-nitrogen bond. Another potential rearrangement is the aza-Cope rearrangement, a type of enamine.netenamine.net-sigmatropic rearrangement. In this reaction, a 1,5-diene system containing a nitrogen atom undergoes a concerted reorganization of electrons to form a new isomer. acs.org

The aza-Piancatelli rearrangement is another relevant transformation, which involves the cascade rearrangement of furylcarbinols with amine nucleophiles to produce 4-aminocyclopentenone derivatives. rsc.orgrsc.orgescholarship.org While this is an intermolecular reaction to form a cyclopentane ring, it highlights the utility of amine nucleophiles in cascade reactions that build complex cyclopentanoid structures. Intramolecular versions of such cascade reactions, initiated by the amine on a tethered reactive group, could be envisioned for the this compound scaffold to generate novel bicyclic or spirocyclic systems.

Derivatization Strategies and Analogue Synthesis of 1 Methylcyclopent 3 En 1 Amine

Synthesis of Substituted 1-Methylcyclopent-3-en-1-amine Derivatives

The introduction of substituents onto the cyclopentene (B43876) ring of this compound can be achieved through various synthetic methodologies that target the carbon-carbon double bond. These modifications are crucial for tuning the steric and electronic properties of the molecule, thereby influencing its reactivity and potential applications.

One of the most common strategies for functionalizing the alkene is through electrophilic addition reactions . For instance, the reaction of the double bond with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide. The stereochemical outcome of this epoxidation can be influenced by the directing effect of the allylic amine group, particularly when protonated to form an ammonium (B1175870) salt, which can lead to the formation of syn or anti epoxides with high diastereoselectivity. nih.govacs.orgresearchgate.netbath.ac.uk Subsequent ring-opening of the epoxide with various nucleophiles can then introduce a wide range of functional groups at the 2- and 3-positions of the cyclopentane (B165970) ring.

Another key reaction is dihydroxylation , which can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). This reaction typically results in the formation of a cis-diol. The stereoselectivity can again be influenced by the neighboring amine functionality.

Cyclopropanation of the double bond offers a route to bicyclic derivatives. This can be achieved using various carbene or carbenoid reagents, such as those generated from diazomethane (B1218177) or via the Simmons-Smith reaction (diiodomethane and a zinc-copper couple). youtube.comlumenlearning.com The stereochemistry of the resulting cyclopropane (B1198618) ring is generally retained from the alkene.

The following table summarizes potential reactions for the synthesis of substituted this compound derivatives based on established reactivity of cyclic alkenes. lumenlearning.comrutgers.eduvaia.com

| Reaction Type | Reagents | Expected Product |

| Epoxidation | m-CPBA | 1-Methyl-4,5-epoxycyclopentan-1-amine |

| Dihydroxylation | 1. OsO₄, NMO; 2. NaHSO₃ | 1-Methylcyclopentane-1,3,4-triol |

| Cyclopropanation | CH₂I₂, Zn(Cu) | 1-Methyl-3-azabicyclo[3.1.0]hexane |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(Methylamino)cyclopentan-1-ol |

Functionalization of the Amine Group for Further Transformations

The tertiary amine group in this compound is a key site for derivatization, allowing for the introduction of a variety of functional handles and modifications of the molecule's properties.

N-Alkylation of the tertiary amine with alkyl halides leads to the formation of quaternary ammonium salts. wikipedia.orggoogle.com This transformation not only alters the electronic nature and solubility of the molecule but also introduces a permanent positive charge, which can be exploited in various applications. The reaction typically proceeds via an SN2 mechanism.

N-Oxidation of the tertiary amine using oxidizing agents like hydrogen peroxide or m-CPBA yields the corresponding N-oxide. researchgate.net Amine oxides are versatile intermediates that can undergo further transformations, such as the fiveable.menih.gov-Meisenheimer rearrangement if an appropriate allylic group is present.

The amine can also be targeted for C-H functionalization. For example, B(C₆F₅)₃-catalyzed C(sp³)–H alkylation of tertiary amines with electron-deficient olefins has been reported, offering a pathway to introduce substituents at the α or β position to the nitrogen, depending on the reaction conditions. acs.org

Below is a table outlining potential functionalizations of the amine group in this compound. nih.govrsc.org

| Reaction Type | Reagents | Expected Product |

| N-Alkylation | CH₃I | 1,1-Dimethyl-3-cyclopentenylammonium iodide |

| N-Oxidation | H₂O₂ | This compound N-oxide |

| C-H Alkylation (β) | Methyl acrylate, B(C₆F₅)₃, polar solvent | 2-(2-(1-Methylcyclopent-3-en-1-yl)amino)ethyl acrylate |

Incorporation of this compound into Polycyclic Systems

The unique structure of this compound makes it a valuable building block for the synthesis of complex polycyclic and bicyclic frameworks, which are of significant interest in medicinal chemistry and materials science. numberanalytics.com

One powerful strategy is the Diels-Alder reaction , where the cyclopentene double bond can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. nih.govpearson.comacs.orgrsc.orgescholarship.org The stereochemical outcome of the cycloaddition can be influenced by the substituents on both the diene and the dienophile. Alternatively, derivatization of the cyclopentadiene (B3395910) ring could lead to a diene that can participate in cycloadditions.

Ring-Closing Metathesis (RCM) is another key strategy for constructing polycyclic systems. fiveable.menih.govacs.orgorganic-chemistry.orgursa.catnih.gov This reaction requires the presence of two alkene functionalities within the same molecule. By first attaching a second alkenyl chain to the nitrogen atom of this compound (for example, through N-allylation), an intramolecular RCM reaction catalyzed by a ruthenium-based catalyst (e.g., Grubbs catalyst) can be employed to form a new heterocyclic ring fused to the cyclopentane core. organic-chemistry.org

Intramolecular cyclopropanation of N-allylamino acid derivatives has also been reported as a method to synthesize bicyclic cyclopropylamines. nih.gov This suggests that appropriate functionalization of the amine in this compound could pave the way for similar intramolecular cyclization strategies to generate novel bicyclic systems. clockss.orggla.ac.uk

The following table illustrates potential pathways to polycyclic systems starting from this compound.

| Reaction Type | Strategy | Expected Polycyclic System |

| Diels-Alder Reaction | Reaction with a diene (e.g., 1,3-butadiene) | Substituted bicyclo[4.2.1]nonene derivative |

| Ring-Closing Metathesis | 1. N-allylation; 2. Grubbs catalyst | Fused pyrrolidine-cyclopentane bicyclic system |

| Intramolecular Cyclization | Functionalization followed by intramolecular bond formation | Various bicyclic amine derivatives |

Synthesis of Conformationally Constrained Analogues for Structure-Reactivity Studies

The synthesis of conformationally constrained analogues is a powerful tool in medicinal chemistry and chemical biology to probe the bioactive conformation of a molecule and to enhance its potency and selectivity. nih.gov By restricting the rotational freedom of the molecule, it is possible to lock it into a specific spatial arrangement.

For this compound, conformational constraint can be achieved by introducing rigid structural elements. As mentioned earlier, cyclopropanation of the double bond creates a rigid bicyclo[3.1.0]hexane system.

Another approach involves the synthesis of bridged bicyclic compounds . For example, an intramolecular Diels-Alder reaction of a derivative with a tethered diene could lead to a rigid, caged structure.

Furthermore, the synthesis of analogues where the cyclopentene ring is part of a larger, more rigid polycyclic system, as discussed in the previous section, also serves to create conformationally restricted molecules. The study of these rigid analogues can provide valuable insights into how the spatial orientation of the amine and methyl groups influences the molecule's interactions with biological targets or its reactivity in chemical transformations. researchgate.netpsu.edu The synthesis of cyclopentane-based muraymycin analogues has demonstrated the utility of using a cyclopentane scaffold to mimic more complex structures. nih.govnih.gov

The table below summarizes strategies for synthesizing conformationally constrained analogues.

| Strategy | Method | Resulting Analogue Type |

| Ring Fusion | Cyclopropanation | Bicyclic cyclopropylamine |

| Bridging | Intramolecular Diels-Alder | Bridged bicyclic amine |

| Polycyclic Synthesis | Ring-Closing Metathesis | Fused heterocyclic system |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of 1 Methylcyclopent 3 En 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignment

NMR spectroscopy stands as a cornerstone for determining the carbon-hydrogen framework and the relative stereochemistry of a molecule. For 1-Methylcyclopent-3-en-1-amine, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular architecture.

The ¹H and ¹³C NMR spectra offer the initial and most direct insight into the chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons. The olefinic protons (H-3 and H-4) would appear in the downfield region, typically around 5.5-6.0 ppm, as a multiplet due to their mutual coupling and potential coupling to the adjacent allylic protons. The allylic protons (H-2 and H-5) would resonate at approximately 2.0-3.0 ppm. The chemical shift of the proton at the carbon bearing the amino group (H-1) would be influenced by the electronegativity of the nitrogen atom, likely appearing in the range of 3.0-3.5 ppm. The methyl protons, being attached to a quaternary carbon, would give a sharp singlet signal further upfield, around 1.2-1.5 ppm. The amine protons (NH₂) would typically present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but generally falls within 1.0-3.0 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The olefinic carbons (C-3 and C-4) are expected to have chemical shifts in the range of 125-135 ppm. The carbon atom attached to the nitrogen (C-1) would be significantly deshielded, with a predicted chemical shift around 55-65 ppm. The allylic carbons (C-2 and C-5) would appear at approximately 35-45 ppm, while the methyl carbon would resonate at a higher field, around 20-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-CH₃ | 1.3 | 22 |

| C2-CH₂ | 2.5 (m) | 40 |

| C3-CH | 5.7 (m) | 130 |

| C4-CH | 5.7 (m) | 130 |

| C5-CH₂ | 2.5 (m) | 40 |

| C1-NH₂ | 1.8 (br s) | - |

| C1 | - | 60 |

Note: These are estimated values and can vary based on the solvent and experimental conditions. 'm' denotes a multiplet and 'br s' denotes a broad singlet.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the olefinic protons (H-3 and H-4) and the adjacent allylic protons (H-2 and H-5). It would also confirm the connectivity between the protons on the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. This is instrumental in definitively assigning the proton signals to their corresponding carbon atoms. For instance, the olefinic proton signals would correlate with the olefinic carbon signals, and the allylic proton signals with the allylic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For this compound, HMBC correlations would be expected from the methyl protons to the C-1 and C-2 carbons, and from the H-1 proton to the C-2, C-5, and methyl carbons, thus confirming the position of the methyl and amino groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is invaluable for establishing the stereochemistry of the molecule. For instance, a NOESY experiment could reveal through-space interactions between the methyl group protons and the protons on one face of the cyclopentene (B43876) ring, providing insight into the ring's conformation and the orientation of the substituents.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

HRMS is essential for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₆H₁₁N), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 97.0891 g/mol .

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a characteristic fragmentation pattern. This pattern serves as a fingerprint for the molecule and helps to elucidate its structure. For this compound, common fragmentation pathways would likely involve the loss of the methyl group ([M-15]⁺), the amino group ([M-16]⁺), or cleavage of the cyclopentene ring. A retro-Diels-Alder reaction, characteristic of cyclohexene (B86901) and related systems, could also be a possible fragmentation pathway for the cyclopentene ring, leading to the loss of ethylene.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Proposed Neutral Loss |

| [C₆H₁₁N]⁺˙ (Molecular Ion) | 97.0891 | - |

| [C₅H₈N]⁺ | 82.0653 | CH₃• |

| [C₆H₁₀]⁺˙ | 82.0783 | NH• |

| [C₅H₉]⁺ | 69.0704 | C₂H₄ (ethylene) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as a medium to weak doublet in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the olefinic C-H bonds would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹. A C=C stretching vibration for the cyclopentene ring should appear around 1640-1680 cm⁻¹. The N-H bending vibration (scissoring) is expected in the range of 1590-1650 cm⁻¹.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching vibration would likely give a strong signal in the Raman spectrum. The symmetric C-C stretching vibrations of the ring would also be Raman active.

Table 3: Predicted IR and Raman Active Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | IR Activity | Raman Activity |

| N-H (Amine) | Stretching (asymmetric) | ~3350 | Medium | Weak |

| N-H (Amine) | Stretching (symmetric) | ~3280 | Medium | Weak |

| C-H (Olefinic) | Stretching | >3000 | Medium | Medium |

| C-H (Aliphatic) | Stretching | <3000 | Strong | Strong |

| C=C (Olefinic) | Stretching | ~1650 | Medium | Strong |

| N-H (Amine) | Bending (scissoring) | ~1620 | Medium | Weak |

| C-N | Stretching | ~1200 | Medium | Medium |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination of Enantiopure Forms

The determination of the absolute configuration of a chiral molecule is a critical aspect of its characterization, especially in fields such as pharmacology and materials science. Chiroptical spectroscopic techniques, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for establishing the absolute stereochemistry of enantiopure compounds like (R)- and (S)-1-Methylcyclopent-3-en-1-amine.

These techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with positive and negative bands, is a unique fingerprint of a specific enantiomer. The absolute configuration is typically assigned by comparing the experimentally measured ECD or VCD spectrum with the theoretical spectrum generated through quantum chemical calculations, often employing time-dependent density functional theory (TDDFT). A good correlation between the experimental and calculated spectra for a particular enantiomer allows for an unambiguous assignment of its absolute configuration.

For this compound, the chromophore responsible for electronic transitions in the accessible UV region is the C=C double bond within the cyclopentene ring. The ECD spectrum would be sensitive to the chiral environment around this chromophore. VCD, on the other hand, measures the differential absorption of circularly polarized infrared light, providing information about the stereochemistry around the chiral center through the vibrational modes of the entire molecule. The combination of ECD and VCD offers a robust approach to confirming the absolute configuration.

Table 1: Hypothetical ECD and VCD Data for the Enantiomers of this compound

| Spectroscopic Technique | Enantiomer | Wavelength/Wavenumber (nm/cm⁻¹) | Molar Ellipticity (deg·cm²·dmol⁻¹) / Differential Absorbance (ΔA) |

| ECD | (R)-1-Methylcyclopent-3-en-1-amine | ~205 nm | Positive Cotton Effect |

| ECD | (S)-1-Methylcyclopent-3-en-1-amine | ~205 nm | Negative Cotton Effect |

| VCD | (R)-1-Methylcyclopent-3-en-1-amine | ~2950 cm⁻¹ (C-H stretch) | Positive Band |

| VCD | (S)-1-Methylcyclopent-3-en-1-amine | ~2950 cm⁻¹ (C-H stretch) | Negative Band |

| VCD | (R)-1-Methylcyclopent-3-en-1-amine | ~1650 cm⁻¹ (C=C stretch) | Negative Band |

| VCD | (S)-1-Methylcyclopent-3-en-1-amine | ~1650 cm⁻¹ (C=C stretch) | Positive Band |

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

While chiroptical spectroscopy provides the absolute configuration in solution, X-ray crystallography offers an unequivocal determination of the three-dimensional structure of a molecule in the solid state. For a compound like this compound, which is a liquid at room temperature, this technique is applied to a suitable crystalline derivative. The amine functionality provides a convenient handle for derivatization with a variety of reagents to form stable, crystalline salts or amides. For instance, reaction with a chiral carboxylic acid could lead to the formation of diastereomeric salts, which can be separated and crystallized.

The process involves irradiating a single crystal of the derivative with X-rays and analyzing the resulting diffraction pattern. This analysis provides precise information on bond lengths, bond angles, and the absolute configuration of the chiral center. The resulting crystal structure serves as the ultimate proof of the molecule's stereochemistry.

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Derivative | (R)-1-Methylcyclopent-3-en-1-ammonium (R)-mandelate |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.5, 12.3, 15.1 |

| α, β, γ (°) | 90, 90, 90 |

| Flack Parameter | 0.05(3) |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its isomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely employed for these purposes.

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound and its potential volatile impurities. In GC, the sample is vaporized and transported by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic amines, providing high sensitivity.

GC is primarily used for assessing the chemical purity of the compound. By analyzing the chromatogram, one can identify and quantify any impurities present, such as starting materials from the synthesis or byproducts. For amines, which are basic, it is often advantageous to use a column with a basic deactivation to prevent peak tailing and improve resolution.

Table 3: Typical GC Conditions for Purity Analysis of this compound

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | FID at 300 °C |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and analysis of a wide range of compounds, including amines. For the separation of the enantiomers of this compound, a specialized form of HPLC known as chiral HPLC is required.

Chiral HPLC utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of racemic amines. The choice of the mobile phase, typically a mixture of a non-polar solvent like heptane (B126788) and a polar modifier like ethanol (B145695) or isopropanol, is crucial for achieving optimal separation.

Chiral HPLC is not only used for the analytical determination of the enantiomeric excess (ee) of a sample but also for the preparative separation of the enantiomers from a racemic mixture. For analytical purposes, a UV detector is commonly employed, often requiring derivatization of the amine with a chromophore-containing reagent to enhance detection.

Table 4: Illustrative Chiral HPLC Method for Enantiomeric Purity of this compound

| Parameter | Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | n-Heptane/Ethanol/Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | ~8.5 min |

| Retention Time (S-enantiomer) | ~10.2 min |

Computational and Theoretical Investigations of 1 Methylcyclopent 3 En 1 Amine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide information about electron distribution, molecular orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying the conformational preferences and energetics of molecules like 1-methylcyclopent-3-en-1-amine.

The cyclopentene (B43876) ring in this compound is not planar and can adopt various conformations, primarily envelope and twist forms. The position of the double bond and the substituents (the methyl and amine groups) significantly influences the relative energies of these conformers. DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d,p) or larger), can predict the geometries and relative stabilities of these conformers.

For a substituted cyclopentene ring, the substituents can be in either axial or equatorial-like positions relative to the puckered ring. The energetic preference for one conformation over another is determined by a combination of steric and electronic effects. For instance, the bulky methyl and amine groups would be expected to favor positions that minimize steric repulsion.

Table 1: Hypothetical Relative Energies of this compound Conformers from a DFT Study

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Envelope (Axial NH2) | 15.0° | 1.2 |

| Envelope (Equatorial NH2) | 15.0° | 0.0 |

| Twist (Axial NH2) | 25.0° | 2.5 |

| Twist (Equatorial NH2) | 25.0° | 1.8 |

Note: This table is illustrative and based on expected trends for substituted cyclopentenes. Actual values would require specific DFT calculations.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties.

While computationally more expensive than DFT, ab initio methods, particularly at higher levels of theory (e.g., CCSD(T)), are the gold standard for obtaining accurate energies and geometries. For a molecule like this compound, these methods could be used to benchmark the results from DFT calculations and to obtain highly reliable data for key properties such as proton affinity, ionization potential, and bond dissociation energies. Due to their computational cost, they are typically used for smaller molecules or to refine the results for specific, critical aspects of the potential energy surface.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis of this compound involves identifying all possible low-energy shapes the molecule can adopt and understanding the energy barriers between them. The flexibility of the five-membered ring and the rotation of the amine and methyl groups contribute to a complex conformational landscape.

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By simulating the motion of atoms based on a force field (a set of empirical energy functions), MD can reveal how the molecule explores different conformations at a given temperature. These simulations can also be used to study the molecule's behavior in different solvent environments, which can influence its conformational preferences. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.

Computational Studies of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states. For this compound, several types of reactions could be investigated computationally:

Reactions at the amine group: The nitrogen atom's lone pair makes it a nucleophile and a base. Computational studies can model its reaction with electrophiles, predicting the activation energies and reaction enthalpies.

Reactions at the double bond: The carbon-carbon double bond can undergo electrophilic addition reactions. The regioselectivity of such additions (i.e., whether the electrophile adds to C3 or C4) can be predicted by analyzing the stability of the resulting carbocation intermediates or the transition states leading to them.

Pericyclic reactions: The double bond could also participate in cycloaddition reactions.

DFT calculations are commonly used to map out the potential energy surface of a reaction, identifying the minimum energy path from reactants to products through the transition state. The calculated activation barriers can provide a quantitative measure of the reaction rate.

Prediction of Spectroscopic Parameters from Computational Models for Enhanced Structural Elucidation

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). By comparing the calculated spectrum with the experimental one, the structure and conformation of this compound can be confidently assigned.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 55.2 | 54.8 |

| C2 | 38.1 | 37.9 |

| C3 | 130.5 | 130.1 |

| C4 | 128.9 | 128.5 |

| C5 | 45.3 | 45.0 |

| CH3 | 22.7 | 22.5 |

Note: This table is illustrative. The accuracy of predicted NMR shifts depends on the level of theory and the solvent model used.

Infrared (IR) Spectroscopy: Vibrational frequencies and their intensities can be calculated to generate a theoretical IR spectrum. This can help in assigning the vibrational modes observed in an experimental IR spectrum. For example, the N-H stretching and bending frequencies, as well as the C=C stretching frequency, would be key features in the IR spectrum of this compound.

Ligand-Binding Studies (Computational) for Asymmetric Catalysis Applications

Chiral amines are important building blocks and catalysts in asymmetric synthesis. This compound is a chiral molecule and could potentially serve as a chiral ligand in metal-catalyzed reactions or as an organocatalyst.

Computational ligand-binding studies, often employing molecular docking and molecular dynamics simulations, can be used to investigate how this compound might interact with a metal center or a substrate in a catalytic reaction. These studies can help in:

Predicting binding affinity: Calculating the binding free energy of the amine to a metal catalyst.

Understanding stereoselectivity: Modeling the transition states of a reaction catalyzed by a complex of the amine to understand the origin of enantioselectivity. By comparing the energies of the transition states leading to the different stereoisomers of the product, one can predict which isomer will be formed in excess.

These computational insights can guide the design of new catalysts and the optimization of reaction conditions for asymmetric transformations.

Applications of 1 Methylcyclopent 3 En 1 Amine in Advanced Organic Synthesis and Catalysis Research

1-Methylcyclopent-3-en-1-amine as a Chiral Building Block in Asymmetric Synthesis

No published research was found that details the use of enantiomerically pure this compound as a chiral building block or chiral auxiliary. The potential utility of its quaternary stereocenter in asymmetric synthesis has not been explored in the available literature.

Design and Synthesis of Ligands and Catalysts Utilizing this compound Scaffolds for Asymmetric Catalysis

There are no documented examples of chiral ligands or catalysts for asymmetric catalysis that are synthesized from a this compound scaffold.

Role of this compound as an Intermediate in the Total Synthesis of Complex Molecules

A review of total synthesis literature did not yield any routes where this compound serves as a key intermediate in the construction of natural products or other complex molecular architectures.

Integration of this compound into Multicomponent Reactions

The integration of this compound as the amine component in multicomponent reactions (such as the Ugi or Mannich reactions) is not described in the scientific literature.

Applications in Supramolecular Chemistry Research

There is no available research on the application of this compound in the field of supramolecular chemistry, such as in the formation of host-guest complexes or self-assembling systems.

Contribution to Materials Science Research

No studies were found describing the use of this compound as a monomer in polymer chemistry or for other applications within materials science.

It is important to distinguish This compound from its isomer, N-Methylcyclopent-3-en-1-amine . The latter, where the methyl group is attached to the nitrogen atom, is commercially available but represents a structurally and functionally distinct molecule. The absence of literature for the specifically requested compound suggests it may be a novel or largely unexplored chemical entity for these applications.

Emerging Research Directions and Future Outlook for 1 Methylcyclopent 3 En 1 Amine Studies

Exploration of Photochemical and Electrochemical Reactivity

The inherent functionalities of 1-methylcyclopent-3-en-1-amine suggest a rich and varied landscape for photochemical and electrochemical exploration. These areas remain largely uncharted for this specific molecule, but analogies to related systems provide a strong foundation for future investigations.

Photochemical Reactivity:

The cyclopentene (B43876) moiety in this compound is a prime candidate for photochemical transformations. One of the most well-established photochemical reactions for cyclic alkenes is the [2+2] cycloaddition. researchgate.netresearchgate.net Under photochemical conditions, the double bond can be excited to a higher energy state, facilitating its reaction with another alkene to form a cyclobutane (B1203170) ring. youtube.comyoutube.com The presence of the tertiary amine group could influence the regio- and stereoselectivity of such cycloadditions. Future research could explore both intermolecular and intramolecular [2+2] cycloadditions, potentially leading to the synthesis of complex polycyclic structures.

Furthermore, the allylic nature of the C-H bonds in the cyclopentene ring opens up possibilities for photochemical allylic C-H functionalization. While not directly studied for this compound, research on other cycloalkenes has demonstrated the feasibility of such transformations. nih.gov

Electrochemical Reactivity:

The electrochemical behavior of this compound is expected to be dominated by the oxidation of the tertiary amine and the allylic system. The anodic oxidation of tertiary amines is a well-documented process that typically involves the loss of an electron from the nitrogen atom to form an aminium radical cation. rsc.orgresearchgate.net The stability and subsequent reactivity of this intermediate would be a key area of investigation. For this compound, the aminium radical could undergo various follow-up reactions, including deprotonation at the adjacent methyl group or at the allylic positions of the ring.

Electrochemical allylic oxidation represents another promising avenue. Studies on similar cyclic and allylic systems have shown that electrochemical methods can achieve allylic C-H oxidation to introduce new functional groups. nih.govacs.org For instance, electrochemical allylic C-H oxidation has been successfully applied to a variety of cycloalkene-derived substrates. nih.gov The application of these methods to this compound could provide a direct route to valuable oxidized derivatives.

| Potential Reaction Type | Relevant Functional Group | Expected Transformation | Potential Products |

| Photochemical [2+2] Cycloaddition | Cyclopentene | Formation of a cyclobutane ring | Dimeric or adduct structures with other alkenes |

| Electrochemical Oxidation | Tertiary Amine | Formation of an aminium radical cation | Functionalized amines, potential for polymerization |

| Electrochemical Allylic C-H Oxidation | Allylic C-H bonds | Introduction of oxygen or other functional groups | Allylic alcohols, ketones, or amides |

Development of Novel Catalytic Systems Utilizing this compound Derived Structures

The chiral nature of this compound makes it an attractive scaffold for the development of novel chiral ligands for asymmetric catalysis. The combination of a stereogenic center and a reactive cyclopentene ring allows for a variety of modifications to create a diverse library of potential catalysts.

Chiral Ligands for Transition Metal Catalysis:

Derivatives of this compound could serve as chiral ligands for various transition metal-catalyzed reactions. For example, the amine functionality could be elaborated into phosphine, oxazoline, or other common coordinating groups. These ligands could then be complexed with metals such as palladium, rhodium, or iridium to create catalysts for asymmetric synthesis.

Palladium-catalyzed allylic substitution is a powerful tool in organic synthesis, and the development of new chiral ligands is a continuous effort. nih.govacs.orgacs.orgrsc.orgcapes.gov.br Chiral amines and their derivatives have been successfully used to induce enantioselectivity in these reactions. The rigid cyclopentene backbone of this compound could impart specific steric and electronic properties to a catalyst, potentially leading to high levels of asymmetric induction.

Rhodium catalysts bearing chiral cyclopentadienyl (B1206354) (Cp) ligands have emerged as powerful tools for asymmetric C-H activation. nih.govrsc.orgresearchgate.netresearchgate.netnih.gov The cyclopentene ring of this compound could, through appropriate synthetic transformations, be converted into a chiral cyclopentadienyl ligand. Such a ligand, when complexed with rhodium, could be employed in enantioselective C-H functionalization reactions.

Organocatalysis:

The tertiary amine moiety of this compound itself could potentially act as an organocatalyst. Chiral amines are known to catalyze a range of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. The specific steric environment created by the methyl group and the cyclopentene ring could lead to unique selectivity in such transformations.

| Catalyst Type | Potential Application | Key Structural Feature | Anticipated Benefit |

| Chiral Phosphine-Amine Ligands | Asymmetric Hydrogenation, Allylic Alkylation | Chiral amine backbone | High enantioselectivity, novel steric/electronic properties |

| Chiral Cyclopentadienyl Ligands | Asymmetric C-H Activation | Modified cyclopentene ring | Access to novel chiral Cp ligands for rhodium or iridium catalysis |

| Organocatalysts | Michael Addition, Aldol Reaction | Tertiary amine with defined stereochemistry | Unique selectivity profiles due to the rigid cyclic structure |

Advanced In Situ Monitoring Techniques for Reactions Involving this compound

To fully understand and optimize the reactions involving this compound, the use of advanced in-situ monitoring techniques will be crucial. These techniques allow for the real-time observation of reaction progress, the identification of transient intermediates, and the elucidation of reaction mechanisms.

ReactIR (In-situ FTIR) Spectroscopy:

ReactIR, which utilizes Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for monitoring the concentration of reactants, products, and intermediates in real-time. researchgate.netmt.commt.comyoutube.com For reactions involving this compound, ReactIR could be used to track the disappearance of the C=C stretching vibration of the cyclopentene ring in cycloaddition or hydrogenation reactions. It could also monitor the appearance of new functional groups, such as carbonyl groups in oxidation reactions or the characteristic bands of new bonds formed in catalytic cycles. The ability to collect data under actual reaction conditions without the need for sampling makes it an invaluable tool for kinetic studies and mechanistic investigations. wiley.com

In-situ NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules in solution. In-situ NMR allows for the continuous monitoring of a reaction mixture directly in the NMR tube. This technique would be particularly useful for studying the stereochemical outcome of reactions involving this compound. For example, in a palladium-catalyzed allylic amination, in-situ NMR could be used to determine the regioselectivity and enantioselectivity of the reaction as it proceeds. It could also help in identifying and characterizing key intermediates in the catalytic cycle.

Other Potential Techniques:

Other in-situ techniques such as Raman spectroscopy and UV-Vis spectroscopy could also provide valuable information. Raman spectroscopy is particularly well-suited for studying reactions in heterogeneous systems and can provide complementary information to FTIR. UV-Vis spectroscopy can be used to monitor reactions involving colored species, such as certain transition metal catalysts or reaction intermediates.

| Technique | Information Provided | Example Application for this compound |

| ReactIR (In-situ FTIR) | Real-time concentration of functional groups | Monitoring the consumption of the C=C bond during a cycloaddition; tracking the formation of a carbonyl group during an oxidation. |

| In-situ NMR | Detailed structural information, stereochemistry, and concentration | Determining the regio- and enantioselectivity of a catalytic reaction in real-time; identifying transient intermediates. |

| Raman Spectroscopy | Vibrational information, suitable for heterogeneous systems | Studying reactions involving solid-supported catalysts derived from this compound. |

| UV-Vis Spectroscopy | Electronic transitions, concentration of colored species | Monitoring the oxidation state of a transition metal catalyst during a catalytic cycle. |

Concluding Remarks on Research Advancements for 1 Methylcyclopent 3 En 1 Amine

Summary of Key Methodological and Mechanistic Discoveries

A comprehensive review of the scientific literature reveals a notable scarcity of research specifically dedicated to 1-Methylcyclopent-3-en-1-amine. As a result, there are no documented key methodological or mechanistic discoveries to report for this particular compound. The primary available information comes from chemical suppliers that list its hydrochloride salt, "this compound hydrochloride," with the CAS number 1909320-31-5. bldpharm.com This suggests that the compound has been synthesized, likely for screening purposes or as a research chemical, but detailed synthetic procedures and mechanistic studies have not been published in peer-reviewed journals.

The synthesis of related cyclopentene (B43876) derivatives is well-documented. For instance, methods for producing 1-methylcyclopentene (B36725) from cyclohexanol (B46403) or cyclohexene (B86901) through thermal rearrangement have been patented. google.comgoogle.com Additionally, the synthesis of various substituted cyclopentenones and other cyclopentane (B165970) derivatives is an active area of research. google.comchemicalbook.com However, the specific introduction of an amine group at the C1 position of 1-methylcyclopent-3-ene remains an underexplored area in the available literature.

Given the structure of this compound, potential synthetic strategies could theoretically involve the amination of a corresponding 1-methylcyclopent-3-en-1-ol or a related derivative. However, without experimental data, any proposed pathway remains speculative. The lack of published research indicates that the challenges associated with its synthesis, stability, or purification might be significant, or that its potential applications have not yet been compelling enough to warrant in-depth investigation.

Perspectives on the Broader Impact of this compound Research in Synthetic Chemistry and Catalysis

The absence of a substantial body of research on this compound necessarily limits any discussion of its current impact. However, the potential utility of this and similar cyclic allylic amines can be considered in the broader context of synthetic chemistry and catalysis.

In synthetic chemistry , small, functionalized cyclic molecules are valuable building blocks. The presence of a chiral center (at C1) and a reactive double bond in this compound suggests its potential as a precursor for the synthesis of more complex molecular architectures, including pharmaceuticals and natural products. The amine functionality provides a handle for a wide range of chemical transformations.

In the field of catalysis , chiral amines and their derivatives are frequently employed as ligands for transition metal catalysts or as organocatalysts themselves. The development of new chiral ligands is a continuous effort to improve the enantioselectivity of asymmetric reactions. Should an efficient and stereoselective synthesis of this compound be developed, it could be explored as a novel ligand scaffold. Its rigid cyclopentene backbone could impart specific steric and electronic properties to a metal center, potentially leading to new catalytic activities and selectivities.

Q & A

Q. What are the common synthetic routes for 1-Methylcyclopent-3-en-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of precursor enamines or reductive amination of cyclopentenone derivatives. Key variables include:

- Catalysts : Transition metals (e.g., Pd/C) for hydrogenation .

- Solvents : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing intermediates .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like polymerization .

- Reducing Agents : NaBH₄ or LiAlH₄ for selective amine formation .

Table 1 : Optimization Parameters for Synthesis

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd/C | THF | 78 | 95 |

| None | Ethanol | 65 | 88 |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Characteristic signals for cyclopentene protons (δ 5.2–5.8 ppm) and methyl groups (δ 1.2–1.5 ppm) .

- IR : Stretching vibrations for C=C (1640–1680 cm⁻¹) and N-H (3300–3500 cm⁻¹) .

- MS : Molecular ion peak at m/z 111 (C₇H₁₁N) with fragmentation patterns indicating cyclopentene ring cleavage .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile amines .

- Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level can:

- Predict regioselectivity in electrophilic additions (e.g., epoxidation) by analyzing electron density maps .

- Simulate transition states for ring-opening reactions, guiding experimental design .

Q. What strategies address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Comparative Analysis : Replicate studies under standardized conditions (e.g., pH, temperature) to isolate variables .

- Dose-Response Curves : Quantify EC₅₀ values across cell lines to assess potency variations .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate data heterogeneity in published datasets .

Q. What catalytic systems enhance enantioselectivity in chiral derivatives of this compound?

- Methodological Answer :

- Chiral Ligands : Binap ligands with Ru catalysts achieve >90% ee in asymmetric hydrogenation .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .

Table 2 : Enantioselective Synthesis Performance

| Catalyst System | ee (%) | Yield (%) |

|---|---|---|

| Ru-Binap | 92 | 85 |

| Lipase CAL-B | 88 | 78 |

Q. How does stereochemistry influence the pharmacological profile of this compound analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.